molecular formula C23H26N2O6 B1240669 Panamesine

Panamesine

Cat. No.: B1240669
M. Wt: 426.5 g/mol
InChI Key: NINYZUDVKTUKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Panamesine (B1179506) in Sigma Receptor Ligand Discovery

The discovery and development of this compound are intrinsically linked to the evolving understanding of sigma receptors. Initially identified in 1976, sigma receptors were first proposed to be a subtype of opioid receptors due to their interaction with certain benzomorphan (B1203429) opioids like SKF-10,047. tandfonline.comtandfonline.com However, subsequent research in the 1980s revealed that these sites had negligible affinity for classical opioid antagonists such as naloxone, leading to their reclassification as a distinct, non-opioid receptor system. tandfonline.comwikipedia.orgtaylorandfrancis.com

This reclassification sparked significant interest in identifying selective ligands to characterize the physiological and pathological roles of these enigmatic receptors, which were later found to comprise two main subtypes, σ1 and σ2. tandfonline.com In the pursuit of treatments for central nervous system disorders, particularly schizophrenia, researchers began developing compounds that targeted sigma receptors. rsc.orgresearchgate.net this compound (EMD-57455) emerged during this period as a potent and selective antagonist for both sigma receptor subtypes. wikipedia.orgmdpi.com It was one of several sigma receptor antagonists, alongside compounds like Rimcazole (B1680635), BMY-14802, and Eliprodil, that were advanced into clinical trials to test the hypothesis that sigma receptor modulation could offer a new approach to treating psychosis. drugbank.comrsc.org

Significance of this compound as a Research Tool for Sigma Receptor Biology

This compound has proven to be a significant research tool for elucidating the function of sigma receptors due to its distinct pharmacological profile. It acts as a high-affinity antagonist at both σ1 and σ2 receptor subtypes, making it useful for studies aiming to block the activity of these receptors. wikipedia.org

In preclinical research, this compound has been employed in various animal models to probe the potential antipsychotic effects mediated by sigma receptor antagonism. For instance, it was shown to attenuate apomorphine-induced climbing behavior in mice, a model predictive of antipsychotic activity. if-pan.krakow.plresearchgate.net It has also been used as a reference compound in the pharmacological characterization of new, experimental sigma receptor ligands. if-pan.krakow.pl Studies comparing its effects to other compounds helped to delineate the specific contributions of sigma receptor activity in behavioral models. if-pan.krakow.plresearchgate.net

Furthermore, investigations into this compound's biological effects have provided insights that differentiate sigma ligands from classical neuroleptics. A study in patients with schizophrenia noted that, unlike the atypical antipsychotic clozapine (B1669256), this compound did not cause significant immunomodulatory effects, such as changes in cytokine levels or monocyte counts. nih.gov In a separate study with healthy controls, a single dose of this compound was found to have sleep-consolidating effects, increasing sleep efficiency without significantly altering sleep architecture, an effect comparable to some classical neuroleptics. nih.gov These findings highlight its utility in dissecting the complex pharmacology of sigma receptors and their potential therapeutic applications.

Overview of this compound's Place in Medicinal Chemistry Research

From a medicinal chemistry perspective, this compound (EMD-57455) is a chiral molecule featuring a (5S)-configured 3-(4-methoxyphenyl)-1,3-oxazolidin-2-one core linked via a methyl group to a 4-aryl-4-hydroxypiperidine moiety. wikipedia.org This structural framework proved effective for achieving high affinity for sigma receptors. The development of this compound by Merck, which reached phase II clinical trials for schizophrenia, underscores its importance as a significant lead compound in the field of sigma receptor modulators. wikipedia.orgdrugbank.com

The chemical structure of this compound has also served as a template for further synthetic exploration. A notable example is the design and synthesis of sila-panamesine. acs.org In this analog, the carbon atom at the 4-position of the piperidine (B6355638) ring is replaced by a silicon atom (a process known as sila-substitution). acs.org This modification was investigated to understand its impact on pharmacological activity. Radioligand binding studies revealed that the C/Si exchange in sila-panamesine resulted in a threefold increase in affinity for the σ1 receptor compared to the parent compound, this compound. acs.org Such studies demonstrate this compound's value as a scaffold for developing new chemical entities with potentially improved properties and for exploring structure-activity relationships within this class of ligands.

Data Tables

Table 1: Binding Affinity of this compound and its Metabolite This table displays the inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the binding of a radioligand to the target receptors.

CompoundTarget ReceptorIC50 (nM)
This compoundSigma (σ1 and σ2)6 wikipedia.org
EMD-59983 (Metabolite)Sigma Receptors24 wikipedia.org
EMD-59983 (Metabolite)Dopamine (B1211576) D2 Receptor23 wikipedia.org
EMD-59983 (Metabolite)Dopamine D3 ReceptorNot specified

Table 2: Comparative Sigma-1 Receptor Affinity of this compound and its Sila-Analogue This table shows the inhibitor constant (Ki), a measure of binding affinity, for this compound and its silicon-containing analogue, sila-panamesine, at the σ1 receptor.

CompoundKi (nM) for σ1 ReceptorFold Change in Affinity
This compound (1a)Data not explicitly provided-
Sila-panamesine (1b)Data not explicitly provided3-fold enhancement vs. This compound acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C23H26N2O6/c1-28-18-5-3-17(4-6-18)25-14-19(31-22(25)26)13-24-10-8-23(27,9-11-24)16-2-7-20-21(12-16)30-15-29-20/h2-7,12,19,27H,8-11,13-15H2,1H3

InChI Key

NINYZUDVKTUKIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O

Synonyms

(5S)-5-((4-Hydroxy-4-(3,4-(methylenedioxy)phenyl)piperidino)methyl)-3-(p-methoxyphenyl)-2-oxazolidinone
5-(4-hydroxy-4-(1,3-benzodioxol-5-yl)piperidine-1-ylmethyl)-3-(4-methoxyphenyl)oxazolidine-2-one hydrochloride
EMD 57445
EMD-57445
panamesine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Panamesine

Total Synthesis Approaches to Panamesine (B1179506)

The synthesis of this compound (also referred to as EMD 57445 or 1a in scientific literature) is accomplished through a laboratory-based chemical process. acs.orgacs.org

The total synthesis of this compound is described as a multistep pathway. acs.orgacs.orgfigshare.com This process involves a sequence of chemical reactions to construct the complex molecular architecture of the final compound from simpler starting materials. The synthesis results in the formation of this compound, which is often isolated and purified as its hydrochloride salt for stability and handling. acs.orgacs.org

A key starting material, or precursor, identified in the multistep synthesis of this compound is 1-benzyl-4-piperidone. acs.orgacs.orgfigshare.com This compound serves as a foundational building block upon which the rest of the molecular structure is elaborated through successive synthetic steps.

Table 1: Precursor for this compound Synthesis

Precursor Compound Role in Synthesis

Multistep Synthesis Pathways for this compound

Synthesis and Characterization of this compound Analogues

Research into this compound has extended to the creation of structural analogues, with a significant focus on sila-substitution. This approach involves the strategic replacement of a carbon atom with a silicon atom within the molecular scaffold.

A notable analogue of this compound is Sila-Panamesine (referred to as 1b ). acs.orgacs.org Its creation is a prime example of structural modification through a technique known as sila-substitution, or C/Si exchange. acs.orgacs.org Specifically, the carbon atom at the 4-position of the piperidine (B6355638) skeleton of this compound is replaced by a silicon atom to yield Sila-Panamesine. acs.orgacs.org This targeted modification results in a new chemical entity with a different elemental composition and potentially altered chemical and pharmacological properties. acs.orgacs.org

The preparation of Sila-Panamesine is achieved through a distinct multistep synthesis pathway. acs.orgfigshare.com The synthesis for this silicon-containing analogue begins with tetramethoxysilane (B109134) as a key precursor. acs.orgacs.org Following the synthesis, the identity and purity of Sila-Panamesine hydrochloride (1b·HCl ) were rigorously established through elemental analyses and multinuclear Nuclear Magnetic Resonance (NMR) studies. acs.orgacs.orgfigshare.com Furthermore, Electrospray Ionization-Mass Spectrometry (ESI-MS) studies have been conducted to assess the stability of the resulting silanol (B1196071) structure in aqueous solutions. acs.orgacs.org

Table 2: Precursor for Sila-Panamesine Synthesis

Precursor Compound Role in Synthesis

The primary structural variant of this compound that has been synthetically developed and characterized is Sila-Panamesine. acs.orgacs.org The C/Si exchange represents a significant and well-documented derivatization strategy applied to the this compound scaffold. acs.orgacs.org This approach highlights a key methodology in medicinal chemistry for modifying a parent compound to generate novel analogues.

Table 3: List of Compounds

Compound Name Abbreviation / Designation
This compound 1a , EMD 57445
1-benzyl-4-piperidone Not Applicable
Sila-Panamesine 1b

Methodologies for Sila-Analogue Preparation

Synthetic Strategies for Modifying the this compound Scaffold

Strategies for modifying the this compound scaffold have been investigated to explore the chemical space around this pharmacophore and to develop new analogs with potentially improved pharmacological profiles. These modifications have targeted several key areas of the molecule, including the piperidine ring and its substituents.

One of the notable strategies involves the sila-substitution (C/Si exchange) at the 4-position of the piperidine skeleton. acs.orgacs.org The synthesis of this compound (identified as compound 1a ) is achieved through a multistep sequence starting from 1-benzyl-4-piperidone. acs.orgacs.org In a parallel approach, its silicon-containing counterpart, sila-panamesine (1b ), is synthesized from tetramethoxysilane. acs.orgacs.org This strategic replacement of a carbon atom with a silicon atom in the core structure has been shown to influence the compound's affinity for sigma receptors, with sila-panamesine exhibiting a threefold enhancement in σ1 receptor affinity compared to this compound. acs.org

Further derivatization of the piperidine ring is a common strategy in the development of sigma receptor ligands. scielo.br For instance, substitutions at the 2-, 3-, and 4-positions of the piperidine ring have been explored. scielo.br The introduction of a methyl or a benzyl (B1604629) group at the 4-position of related piperidine structures has been shown to increase binding affinity. scielo.br

Another approach to modifying the this compound scaffold involves the alteration or replacement of the entire piperidine ring system. Research on other sigma receptor ligands has demonstrated the feasibility of substituting the piperidine ring with other cyclic structures such as piperazine, azepane, or diazepine (B8756704) rings. google.comnih.gov For example, the expansion of a piperidine ring to a 1,4-diazepane ring in a related series of compounds resulted in derivatives with retained or even improved affinity for sigma receptors. nih.gov

Modifications to the N-benzyl substituent of the piperidine ring have also been a focus of synthetic efforts. scielo.br While the N-benzyl group is a common feature in many sigma receptor ligands, its replacement with other moieties can significantly impact the pharmacological properties of the resulting compounds. scielo.br

The following table summarizes the key compounds mentioned in the synthetic and derivatization studies of this compound.

Compound NameStarting MaterialKey Synthetic Feature
This compound (1a )1-Benzyl-4-piperidoneMultistep synthesis. acs.orgacs.org
Sila-Panamesine (1b )TetramethoxysilaneSila-substitution (C/Si exchange) at the 4-position of the piperidine ring. acs.orgacs.org

A variety of other compounds with modified piperidine or related heterocyclic scaffolds have also been synthesized to explore the structure-activity relationships of sigma receptor ligands. scielo.brgoogle.comnih.gov These studies, while not always directly involving this compound, provide a broader context for the types of chemical modifications that can be applied to its scaffold.

Pharmacological Characterization at the Receptor Level

Sigma Receptor Binding Affinity and Selectivity of Panamesine (B1179506)

This compound is characterized as a high-affinity sigma (σ) receptor ligand. medchemexpress.commedchemexpress.com It acts as a selective antagonist at both known subtypes of the sigma receptor, σ1 and σ2. wikipedia.orgdbpedia.org

Quantification of this compound Affinity for Sigma-1 (σ1) Receptors

This compound demonstrates a strong binding affinity for sigma-1 (σ1) receptors. nih.gov While often reported as a combined affinity for both sigma subtypes, its interaction with the σ1 receptor is a key component of its pharmacological profile. wikipedia.orgnih.gov The classical antipsychotic, haloperidol (B65202), also exhibits high affinity for σ1 receptors, a characteristic shared by this compound. researchgate.netmdpi.com

Quantification of this compound Affinity for Sigma-2 (σ2) Receptors

Similar to its interaction with the σ1 subtype, this compound binds with high affinity to sigma-2 (σ2) receptors. wikipedia.orgdbpedia.org The sigma-2 receptor, also known as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and is structurally distinct from the σ1 receptor. d-nb.info

Comparative Selectivity Profile of this compound Across Sigma Subtypes

This compound is described as a selective antagonist of both σ1 and σ2 receptor subtypes, with a reported half-maximal inhibitory concentration (IC50) of 6 nM for the sigma binding sites collectively. medchemexpress.comwikipedia.orgmedchemexpress.comdbpedia.org This indicates that this compound possesses a high and roughly equivalent affinity for both sigma receptor subtypes, making it a non-selective ligand between the two.

This compound Binding Affinity for Sigma Receptors

Receptor SubtypeBinding Affinity (IC50)
Sigma (σ) Receptors (Combined)6 nM

Interaction with Other Neurotransmitter Systems (Preclinical Studies)

Beyond its primary activity at sigma receptors, the pharmacological effects of this compound and its metabolites extend to other critical neurotransmitter systems, notably the dopaminergic system.

Evaluation of this compound's Antidopaminergic Activity (Functional)

Preclinical animal studies have established that this compound exhibits functional antidopaminergic activity. nih.gov This is a significant finding, as antagonism of dopamine (B1211576) receptors is a hallmark of many antipsychotic medications. In animal models, this compound has been shown to inhibit behaviors induced by dopamine agonists, such as apomorphine-induced climbing and amphetamine-induced locomotor activity. researchgate.net These effects are indicative of a profile similar to atypical neuroleptics. nih.gov

Assessment of Metabolite Interactions with Dopamine D2 and D3 Receptors

A crucial aspect of this compound's pharmacology is the activity of its major metabolite, EMD-59983. wikipedia.org This metabolite not only retains a high affinity for sigma receptors (IC50 = 24 nM) but also demonstrates significant binding affinity for dopamine D2 and D3 receptors. wikipedia.orgdbpedia.org Specifically, EMD-59983 has a reported IC50 of 23 nM for D2 receptors. wikipedia.orgdbpedia.org

Clinical imaging studies in humans have corroborated these preclinical findings. A single-photon emission computed tomography (SPECT) study revealed that after administration of this compound, there was a high occupancy of striatal D2-like dopamine receptors. nih.gov This occupancy level was comparable to that seen with typical neuroleptic drugs. nih.gov This suggests that the potent antidopaminergic effects of the metabolite EMD-59983 could be a primary contributor to the potential antipsychotic activity of this compound, independent of its direct action on sigma receptors. nih.gov

Metabolite (EMD-59983) Binding Affinities

Receptor TargetBinding Affinity (IC50)
Sigma (σ) Receptors24 nM
Dopamine D2 Receptor23 nM
Dopamine D3 ReceptorHigh Affinity

Receptor Binding Profiles of this compound Metabolites

Detailed in vitro binding assays have quantified the affinity of EMD-59983 for various receptors. The metabolite retains a high affinity for sigma receptors, with a reported IC50 value of 24 nM. wikipedia.orgdbpedia.org Notably, EMD-59983 also displays high affinity for dopamine D2 and D3 receptors, with an IC50 value of 23 nM for the D2 receptor. wikipedia.orgdbpedia.org This potent interaction with dopaminergic systems is a key differentiator from the parent compound, this compound, which shows negligible binding to dopamine receptors. nih.gov

The antidopaminergic activity of EMD-59983 is a critical aspect of its pharmacological profile. wikipedia.orgdbpedia.orgsemanticscholar.org Studies have suggested that the effects attributed to this compound in clinical observations, such as increased prolactin levels, are likely mediated by the dopamine D2 receptor antagonistic actions of this active metabolite. nih.govnih.govresearchgate.net The high occupancy of striatal D2-like dopamine receptors observed in imaging studies following this compound administration is attributed to EMD-59983. nih.gov This suggests that the metabolite readily crosses the blood-brain barrier and exerts its effects within the central nervous system. nih.gov

The dual action of this compound's metabolism—a parent drug targeting sigma receptors and a primary metabolite targeting both sigma and dopamine receptors—creates a complex pharmacological footprint. semanticscholar.orgresearchgate.net The activity of EMD-59983 at dopamine receptors may explain some of the antipsychotic-like effects seen in preclinical and clinical trials of this compound. nih.govsemanticscholar.org

The following tables provide a comparative overview of the receptor binding affinities for this compound and its major metabolite, EMD-59983.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (IC50)
Sigma (σ₁) Receptor6 nM wikipedia.orgdbpedia.org
Sigma (σ₂) Receptor6 nM wikipedia.orgdbpedia.org

This table displays the receptor binding affinity of the parent compound, this compound.

Table 2: Receptor Binding Profile of this compound Metabolite EMD-59983

Receptor SubtypeBinding Affinity (IC50)
Sigma (σ) Receptors24 nM wikipedia.orgdbpedia.org
Dopamine D₂ Receptor23 nM wikipedia.orgdbpedia.org
Dopamine D₃ ReceptorHigh Affinity wikipedia.orgdbpedia.org

This table details the multi-receptor binding profile of EMD-59983, the major active metabolite of this compound.

Molecular and Cellular Mechanisms of Action of Panamesine

Panamesine (B1179506) Interaction with Sigma-1 Receptor Biology

The sigma-1 (σ1) receptor is a unique ligand-operated intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, known as the mitochondria-associated membrane (MAM). nih.govmdpi.com It is not a conventional receptor but rather a modulator of various intracellular signaling processes. tandfonline.com this compound, as a ligand, interacts with this receptor to initiate a cascade of cellular events. wikipedia.orgnih.gov

Modulation of Intracellular Calcium Signaling via σ1 Receptors

A primary function of the σ1 receptor is the regulation of intracellular calcium (Ca2+) signaling, particularly the flux of Ca2+ from the endoplasmic reticulum to the mitochondria. nih.goveurekaselect.com The σ1 receptor directly chaperones the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, a key channel for Ca2+ release from the ER. tandfonline.comeurekaselect.comwikipedia.org By binding to the σ1 receptor, ligands like this compound can influence this chaperone function, thereby modulating the mobilization of intracellular Ca2+ stores. e-century.usresearchgate.net This regulation of Ca2+ homeostasis is critical for numerous cellular functions, including energy production and cell survival signaling. nih.govscirp.org

Regulation of Ion Channels (K+, Na+, Cl-, SK Channels) by σ1 Receptors

The influence of σ1 receptors extends to the modulation of various ion channels. tandfonline.com Through its interaction with σ1 receptors, this compound can indirectly affect the activity of several ion channels, including potassium (K+), sodium (Na+), and chloride (Cl-) channels. nih.gov Sigma-1 receptor activation has been shown to inhibit voltage-gated K+ channels. wikipedia.org Furthermore, σ1 receptors can modulate small-conductance Ca2+-activated K+ (SK) channels, which can be a mechanism for regulating neuronal excitability. e-century.us

This compound's Influence on NMDA and IP3 Receptors

This compound's action on σ1 receptors has significant implications for both N-methyl-D-aspartate (NMDA) and IP3 receptors. The σ1 receptor can form complexes with NMDA receptors, and its activation can potentiate NMDA receptor-mediated responses, a process crucial for synaptic plasticity and memory. nih.gove-century.us

As previously mentioned, the σ1 receptor directly interacts with and stabilizes the IP3 receptor at the ER-mitochondrion interface. eurekaselect.comfrontiersin.org Ligand binding to the σ1 receptor can modulate the dissociation of regulatory proteins like ankyrin from the IP3 receptor, enhancing Ca2+ efflux from the ER. tandfonline.comnih.gov By influencing both NMDA and IP3 receptors, this compound can impact a wide array of cellular signaling pathways. e-century.us

Sigma-1 Receptor Translocation Mechanisms Induced by Ligands

Under basal conditions, the σ1 receptor is often bound to another chaperone protein, BiP (Binding Immunoglobulin Protein), at the MAM. nih.govmdpi.com Upon stimulation by a ligand like this compound or under conditions of cellular stress, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments. mdpi.comeurekaselect.comfrontiersin.org These locations include the plasma membrane and the nuclear envelope, allowing it to interact with a different set of effector proteins, such as ion channels and other receptors. frontiersin.orgnih.gov This ligand-induced translocation is a key mechanism for its function as an inter-organelle signaling modulator. frontiersin.org

Role of σ1 Receptors as Chaperone Proteins in Cellular Function

The fundamental role of the σ1 receptor is that of a molecular chaperone. eurekaselect.comscirp.org It assists in the correct folding and stability of other proteins, particularly at the MAM, ensuring cellular homeostasis. scirp.org This chaperone activity is crucial for the proper function of proteins like the IP3 receptor. eurekaselect.com By binding to the σ1 receptor, this compound can influence this chaperone activity, which may be a key part of its mechanism of action, potentially affecting cellular resilience and response to stress. scirp.org

Cellular Responses to this compound Administration (Preclinical Studies)

Preclinical research has shed light on the cellular effects of this compound. In animal models, this compound has demonstrated functional antidopaminergic activity. nih.gov Studies have shown that this compound can attenuate the behavioral effects induced by dopamine (B1211576) agonists like apomorphine (B128758). if-pan.krakow.pl Furthermore, it has been observed to reduce cocaine-induced locomotor activity and convulsions in rats, suggesting an interaction with psychomotor stimulant pathways. bioscientifica.com In clinical studies with patients with schizophrenia, this compound was shown to have antipsychotic properties. nih.gov These cellular and behavioral responses are thought to be mediated through its action as a sigma receptor ligand. nih.govif-pan.krakow.pl

Table of this compound's σ1-Receptor Mediated Interactions

Target/ProcessMediating ReceptorEffect of Ligand Interaction
Intracellular Calcium (Ca2+) Signalingσ1 ReceptorModulation of Ca2+ flux from the Endoplasmic Reticulum. nih.goveurekaselect.com
Ion Channels (K+, Na+, Cl-, SK)σ1 ReceptorIndirect regulation of channel activity and neuronal excitability. nih.gove-century.us
NMDA Receptorsσ1 ReceptorPotentiation of NMDA receptor-mediated currents. nih.gove-century.us
IP3 Receptorsσ1 ReceptorStabilization and modulation of IP3-gated Ca2+ release. eurekaselect.comfrontiersin.org
Protein Folding (Chaperone Function)σ1 ReceptorInfluence on cellular homeostasis and stress responses. scirp.org
Receptor Translocationσ1 ReceptorDissociation from BiP and movement to other cellular compartments. mdpi.comfrontiersin.org

Induction of c-fos Expression Patterns in Cortical Areas

A significant aspect of this compound's mechanism of action involves the induction of the immediate early gene c-fos. Studies in rat models have demonstrated that this compound administration leads to a dose-dependent increase in c-fos expression across several cortical areas. medchemexpress.comnih.gov This effect was observed in the frontal, parietal, perirhinal, temporal, insular, limbic, cingulate, and occipital cortices. medchemexpress.com

The most pronounced c-fos expression was consistently noted in the piriform cortex. medchemexpress.comnih.govglpbio.com Strong signals were also detected in hippocampal areas (CA1, CA2, CA3, and the dentate gyrus) and other brain regions, including the nucleus accumbens and caudate putamen at higher doses. nih.gov This pattern of c-fos induction by this compound resembles that of some atypical neuroleptics, suggesting a potential shared molecular pathway related to antipsychotic activity. nih.gov

Table 1: this compound-Induced c-fos Expression in Rat Brain

Brain Region Level of c-fos Expression
Piriform Cortex Highest Intensity
Frontal Cortex Dose-dependent increase
Parietal Cortex Dose-dependent increase
Temporal Cortex Dose-dependent increase
Hippocampal Areas Strong signals
Nucleus Accumbens Detectable at ≥1 mg/kg
Caudate Putamen Detectable at ≥1 mg/kg

Data sourced from studies on rat models following subcutaneous administration of this compound. medchemexpress.comnih.gov

Effects on Cellular Immunomodulation Pathways

The immunomodulatory effects of this compound have been examined in the context of its potential use in schizophrenia. In a clinical study involving patients with schizophrenia, treatment with this compound for four weeks did not lead to an increase in the plasma levels of several key immune molecules. nih.gov Specifically, levels of tumor necrosis factor-alpha (TNF-alpha), soluble TNF receptors (p55 and p75), and soluble interleukin-2 (B1167480) receptors remained stable. nih.gov

Furthermore, this compound treatment did not affect monocyte and lymphocyte counts. nih.gov This lack of immunomodulatory effect distinguishes it from certain atypical antipsychotics like clozapine (B1669256) and aligns it more closely with the profile of typical neuroleptics such as haloperidol (B65202). nih.gov

This compound Interaction with Sigma-2 Receptor Biology

This compound's high affinity for sigma-2 receptors places it at the center of research into the function of this enigmatic protein. wikipedia.orgmedchemexpress.com The sigma-2 receptor has been implicated in a variety of cellular processes, and its ligands are considered potential tools for diagnostics and therapeutics, particularly in oncology. nih.gov

Sigma-2 Receptor as Transmembrane Protein 97 (TMEM97)

After decades of being known only as a pharmacological entity, the sigma-2 receptor was identified in 2017 as Transmembrane Protein 97 (TMEM97). nih.govwikipedia.orgnih.gov TMEM97 is a four-pass transmembrane protein located primarily in the endoplasmic reticulum and other subcellular organelles. nih.govwikipedia.org This identification was a crucial step, allowing for a deeper molecular understanding of the receptor's function and its interaction with ligands like this compound. TMEM97 is known to be highly expressed in proliferating cells, including various types of tumor cells. researchgate.net

Involvement of σ2 Receptors in Cholesterol Homeostasis and Calcium Regulation

The identification of the sigma-2 receptor as TMEM97 has firmly linked it to the regulation of cellular cholesterol. wikipedia.orgresearchgate.net TMEM97 plays a critical role in cholesterol biology. researchgate.net It is involved in cholesterol synthesis and also controls the trafficking of cholesterol within the cell. nih.govmdpi.com

TMEM97 can form a complex with other proteins, such as PGRMC1 and the low-density lipoprotein receptor (LDLR), to mediate the uptake of cholesterol. nih.govresearchgate.netmdpi.com It also interacts with the Niemann-Pick C1 (NPC1) protein, which is essential for transporting cholesterol out of lysosomes. researchgate.netmdpi.comuniprot.org By binding to TMEM97, ligands can modulate these processes. For instance, activation of the sigma-2/TMEM97 receptor has been shown to alter cholesterol uptake, leading to an accumulation of free cholesterol. nih.gov

In addition to cholesterol regulation, sigma-2 receptors are involved in calcium signaling. wikipedia.org The binding of ligands to the receptor is thought to trigger signaling cascades via a calcium secondary messenger system, associated with the release of calcium from the endoplasmic reticulum. wikipedia.org

Table 2: Key Proteins Interacting with Sigma-2 Receptor/TMEM97

Interacting Protein Cellular Function/Process Reference
PGRMC1 Forms complex for cholesterol uptake researchgate.netmdpi.com
LDLR Forms complex for cholesterol uptake researchgate.netmdpi.com
NPC1 Regulates cholesterol transport out of lysosomes researchgate.netmdpi.comuniprot.org

This table summarizes key protein interactions involved in the sigma-2 receptor's role in cellular trafficking and homeostasis.

Structure Activity Relationship Sar Studies of Panamesine and Analogues

Identification of Key Pharmacophoric Features for Sigma Receptor Binding

The binding of panamesine (B1179506) and its analogues to sigma receptors is governed by a well-defined pharmacophore model common to many classes of sigma receptor ligands. nih.gov This model consists of three primary features: a basic amine center flanked by two hydrophobic regions. frontiersin.org

Basic Amine: A key feature is a positively ionizable nitrogen atom, typically a tertiary amine like the one in this compound's piperidine (B6355638) ring. At physiological pH, this amine is protonated and forms a crucial ionic bond or salt bridge with an acidic amino acid residue, such as Asp126, within the sigma receptor binding site. frontiersin.org

Hydrophobic Regions: The two hydrophobic regions are positioned at a specific distance from the basic amine. nih.govmdpi.com In this compound, these are represented by the 4-methoxyphenyl (B3050149) group attached to the oxazolidinone ring and the 1,3-benzodioxolyl group on the piperidine ring. These aryl moieties engage in hydrophobic interactions with nonpolar pockets within the receptor, contributing significantly to binding affinity.

Recent models, refined using the crystal structure of the σ1 receptor, confirm these features, identifying them as a positive ionizable (PI) feature and multiple hydrophobic (HYD) features that are essential for high-affinity binding. frontiersin.org The specific spatial arrangement of these three components is critical for the molecule to fit correctly into the receptor's binding cavity.

Impact of Stereochemistry on this compound's Receptor Affinity

Stereochemistry plays a pivotal role in the receptor affinity of this compound. The molecule possesses a chiral center at the C5 position of the 1,3-oxazolidin-2-one ring. The clinically investigated compound is the specific (5S)-enantiomer. wikipedia.org This stereochemical configuration is crucial as it dictates the three-dimensional orientation of the key pharmacophoric elements. The (S)-configuration ensures that the pendant aminomethylpiperidine (B13870535) moiety and the N-aryl group are positioned optimally to interact with their respective binding domains within the sigma receptor. While direct comparative data for the (R)-enantiomer is not extensively published, the development of the (S)-enantiomer as the active agent strongly indicates that it possesses significantly higher affinity than its mirror image, a common observation for chiral ligands where the receptor binding site exhibits stereoselectivity. researchgate.net

Structural Determinants for σ1 vs. σ2 Receptor Selectivity

While this compound itself is a potent antagonist of both σ1 and σ2 receptor subtypes with an IC₅₀ value of 6 nM, it exhibits low selectivity between them. wikipedia.org However, studies on related analogues have revealed that subtle structural modifications can significantly influence the selectivity profile.

The major metabolite of this compound, EMD-59983, which results from the metabolic alteration of the parent drug, shows a different affinity profile, highlighting that even small changes can alter receptor interaction. wikipedia.org More definitive insights come from studies on related scaffolds. For instance, in a series of benzo[d]oxazol-2(3H)-one derivatives, which share the oxazolidinone core with this compound, the position of substituents on the N-aryl ring was found to be a critical determinant of selectivity. researchgate.net Compounds with a substituent in the para-position of the phenyl ring consistently showed higher affinity for σ1 receptors compared to the corresponding ortho-substituted compounds. researchgate.net One such analogue, with a chlorine atom at the para-position, demonstrated exceptionally high selectivity, with a Ki value of 0.1 nM for the σ1 receptor and 427 nM for the σ2 receptor, resulting in a selectivity ratio (Ki σ2/Ki σ1) of 4270. researchgate.net This indicates that the topology of the distal hydrophobic binding pocket of the σ1 receptor is highly sensitive to the substitution pattern on the ligand's aryl moiety.

Table 1: Comparison of σ1/σ2 receptor selectivity for this compound and a selective analogue. Data sourced from wikipedia.orgresearchgate.net.

SAR of Sila-Panamesine: Effects of Carbon/Silicon Exchange on Pharmacological Profiles

A significant area of SAR exploration for this compound involves bioisosteric replacement, specifically the substitution of a carbon atom with silicon (sila-substitution). In the analogue known as sila-panamesine, the carbon atom at the 4-position of the piperidine ring is replaced by a silicon atom. figshare.comacs.org

This modification from a tertiary carbinol in this compound to a silanol (B1196071) in sila-panamesine has a notable impact on the pharmacological profile. Radioligand binding studies revealed that the C/Si exchange results in a 3-fold enhancement of affinity for the σ1 receptor, while the affinity for the σ2 receptor is slightly reduced. figshare.comacs.orgresearchgate.netresearchgate.net This demonstrates that the electronic and conformational effects imparted by the silicon atom are favorable for interaction with the σ1 receptor subtype. The increased σ1 affinity suggests that the silanol group may form a stronger or more favorable hydrogen bond with the receptor compared to the carbinol group of the parent compound.

Table 2: Effect of Carbon/Silicon exchange on sigma receptor affinity. Data derived from studies on sila-panamesine. acs.org

Exploration of Substituent Effects and Chain Length on Sigma Receptor Ligand Activity

Broader SAR studies on sigma receptor ligands with scaffolds related to this compound have elucidated the effects of various substituents and the length of linker chains.

Substituent Effects: As noted previously, substitutions on the N-aryl ring of the oxazolidinone moiety significantly impact affinity and selectivity. researchgate.net In related ifenprodil (B1662929) analogues, modifying the amine fragment of the molecule—for example, by replacing a piperidine ring with a benzylpiperazine or a diazepane moiety—led to substantial changes in affinity for both σ1 and σ2 receptors. mdpi.com For instance, within a series of analogues, a derivative containing a benzylpiperazine amine (Compound 5h) showed high affinity for both σ1 (Ki = 11.2 nM) and σ2 (Ki = 15.8 nM) receptors. mdpi.com In contrast, a similar analogue with a different amine group (Compound 5k) had markedly lower affinity for both receptor subtypes. mdpi.com

Chain Length: The length of the alkyl chain connecting the core structure to the basic amine is another critical factor. In the design of novel sigma ligands, a linker length equivalent to about six carbons between an aromatic group and the basic amine has been found to provide a good balance for achieving high σ1 affinity. semanticscholar.org This optimal distance allows the key pharmacophoric groups to span the respective binding pockets within the receptor site effectively.

Table 3: Effect of amine fragment modification on sigma receptor affinity in a series of ifenprodil analogues. Data sourced from mdpi.com.

Preclinical Investigations of Panamesine S Biological Activities

Neuropsychiatric Research Applications of Panamesine (B1179506)

Preclinical research has explored the potential of this compound in addressing neuropsychiatric conditions, with studies focusing on its antipsychotic-like effects, modulation of behavioral patterns, and impact on sleep parameters in animal models.

Antipsychotic-like Effects in Animal Models

Animal studies have indicated that this compound possesses functional antidopaminergic activity, a characteristic often associated with antipsychotic agents thieme-connect.com. Research has shown that this compound can inhibit apomorphine-induced stereotypic behavior and conditioned avoidance responses in animal models thieme-connect.com. Notably, these effects were observed with only marginal cataleptic activity, which was reported to be significantly lower than that of haloperidol (B65202) thieme-connect.com. Furthermore, this compound has been shown to induce a c-fos expression pattern in animal brains that is similar to that observed with atypical neuroleptics thieme-connect.comnih.gov. This compound, along with other sigma-1 antagonists like BMY 14802, E-5842, and MS-377, has been shown to inhibit apomorphine-induced climbing in mice researchgate.net. It also inhibits amphetamine-induced locomotor activity, similar to DTG, SR 31742A, rimcazole (B1680635), and E-5842 researchgate.net. Additionally, this compound has been reported to attenuate phencyclidine (PCP)-induced head twitches in rats, an effect also seen with rimcazole and BD 1047 researchgate.netsemanticscholar.org.

Modulation of Behavioral Patterns Related to Neuropsychiatric Conditions

Beyond direct antipsychotic-like effects, this compound's influence on behavioral patterns relevant to neuropsychiatric conditions has been investigated. While some sigma-1 antagonists have been shown to inhibit behavioral alterations induced by apomorphine (B128758) or amphetamine, selective sigma-1 receptor antagonists have been demonstrated to more specifically inhibit behaviors induced by phencyclidine psychiatrictimes.com. Behavioral models suggest that ligands binding to sigma receptors, including this compound, may possess antidepressant and anxiolytic-like properties e-century.us. This compound, as a potential antipsychotic with non-selective sigma receptor antagonistic activity, has been reported to antagonize the antidepressant-like effects induced by sigma-1 agonists like (+)-pentazocine and 1,3-di-o-tolylguanidine (B1662265) (DTG) in mice jpp.krakow.pl.

Impact on Sleep-EEG Parameters in Animal Models

Studies have also examined the effects of this compound on sleep-EEG parameters in animal models. A study in normal human controls administered a single dose of 30 mg of this compound, showing an increase in sleep efficiency index and a decrease in time spent awake nih.gov. No significant changes were observed in rapid eye movement (REM) sleep or non-REM parameters in this study nih.gov. The observed sleep-consolidating effects were noted as comparable to those of classical neuroleptics nih.gov. These findings suggest that this compound shares some biological aspects with haloperidol regarding sleep-EEG changes nih.govsakura.ne.jp.

Neuroprotective and Anti-Amnesic Properties in Cellular and Animal Models

Preclinical investigations have also explored the potential neuroprotective and anti-amnesic properties of this compound and other sigma receptor ligands in various models of neurological dysfunction.

Regulation of Oxidative Stress and Apoptosis in Cellular Systems

Sigma-1 receptors are involved in protecting cells against oxidative stress-induced cell death idrblab.net. Activation of sigma-1 receptors attenuates reactive oxygen species (ROS) at the endoplasmic reticulum (ER) and suppresses oxidative stress, contributing to cellular defense against neurodegenerative disorders rsc.org. Sigma-1 receptor agonists have been shown to exert potent cell protective effects in various cell types, including primary cerebral neurons and retinal ganglion cells nih.gov. Knockdown of sigma-1 receptors increases cellular vulnerability to oxidative stress, ER stress, and other insults, supporting the notion that cell protection is a primary biological action of the sigma-1 receptor nih.gov. Studies suggest that sigma-1 agonists can attenuate oxidative stress and trigger the activation of antioxidant response elements (ARE), leading to an increase in the expression of antioxidant enzymes like superoxide (B77818) dismutase 1 (SOD1) mdpi.com. The neuroprotective action of sigma-1 receptors likely involves their innate chaperone activity nih.gov. While the direct effects of this compound, as a sigma receptor antagonist, on oxidative stress and apoptosis are not explicitly detailed in the provided text, the involvement of sigma receptors in these processes suggests a potential area for further investigation.

Modulation of Glutamate (B1630785) Release and Acetylcholine (B1216132) Secretion

Sigma-1 receptors are known to play a modulatory role in the release of neurotransmitters, including glutamate and acetylcholine. nih.govresearchgate.net While the precise mechanisms are still being elucidated, research suggests that σ1 receptors can influence cellular events that impact neurotransmission. researchgate.net

Studies on σ1 receptor agonists have indicated their ability to potentiate brain-derived neurotrophic factor (BDNF)-associated glutamate release, potentially via the PLCγ/IP3 pathway. e-century.us Furthermore, agonists like (+)-SKF10,047 have been shown to increase extracellular acetylcholine levels in brain regions such as the frontal cortex and hippocampus in rats, an effect that could be blocked by σ1 receptor antagonists like haloperidol. e-century.us

Given that this compound is a sigma receptor antagonist wikipedia.org, its effects on glutamate release and acetylcholine secretion would likely involve counteracting the actions of endogenous ligands or agonists at these receptors. The proposed mechanism of antinociception for σ1 receptor antagonists, for instance, involves the inhibition of glutamate release. nih.gov This suggests a role for sigma receptors, and thus potentially this compound, in modulating excitatory neurotransmission.

While specific detailed research findings on this compound's direct modulation of glutamate release and acetylcholine secretion are not extensively detailed in the provided search results, the known functions of sigma receptors, which this compound interacts with, strongly imply its involvement in these processes.

Role of this compound in Investigating Drug Addiction Mechanisms (Preclinical)

Preclinical studies have implicated sigma-1 receptors in the mechanisms of drug addiction, particularly concerning psychostimulants like cocaine. researchgate.netbioscientifica.com The interaction of cocaine with σ1 receptors has been a subject of investigation, with studies showing that cocaine binds to σ1 receptors at physiologically relevant concentrations. bioscientifica.com

This compound, as a sigma receptor antagonist, has been utilized in preclinical research to probe the role of sigma receptors in the behavioral effects of cocaine. Studies comparing the effects of different sigma receptor ligands, including this compound and rimcazole, on cocaine-induced behaviors in rats have been conducted. bioscientifica.com

One study observed that this compound reduced certain actions of cocaine, specifically cocaine-induced convulsions and locomotor activity. bioscientifica.com In contrast, rimcazole reportedly increased the total time of cocaine-evoked convulsions and locomotor activity. bioscientifica.com Based on these findings, it was suggested that the σ1 receptor subtype participates in cocaine-induced convulsions, while the σ2 receptor subtype might be involved in the psychomotor stimulant effects of cocaine. bioscientifica.com This highlights the use of this compound as a tool to differentiate the roles of sigma receptor subtypes in the complex mechanisms underlying drug addiction behaviors in preclinical models.

Advanced Analytical and Spectroscopic Characterization of Panamesine

Spectroscopic Techniques for Structural Elucidation (e.g., Multinuclear NMR)

The definitive identification and structural confirmation of synthetic compounds like Panamesine (B1179506) and its analogues rely heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process.

Detailed research findings indicate that the identities of this compound and its sila-analogue, sila-panamesine, were unequivocally established through elemental analyses and multinuclear NMR studies. researchgate.net The characterization of these target compounds and all associated intermediates typically involves a comprehensive NMR analysis, including 1H, 13C, and, where applicable, other nuclei such as 15N, 19F, and 29Si for silicon-containing analogues. researchgate.net This multi-faceted NMR approach provides a complete picture of the molecule's atomic framework, confirming connectivity and stereochemistry. In addition to NMR, other spectroscopic techniques such as mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet (UV) spectroscopy serve as valuable supplementary tools in the structural determination of amine-containing compounds like this compound. nih.gov

Mass Spectrometry Applications for this compound and its Metabolites (e.g., ESI-MS)

Mass spectrometry (MS) is a critical tool for analyzing this compound and identifying its metabolites. Electrospray ionization (ESI), often coupled with liquid chromatography (LC), is a particularly powerful technique for this purpose. ESI-MS is suitable for analyzing polar compounds and can provide precise molecular weight information and structural data through fragmentation patterns.

Studies on related compounds demonstrate the utility of ESI-MS; for instance, ESI-MS was used to study the stability of sila-panamesine in aqueous solutions. researchgate.net The general methodology for metabolite profiling involves using ultra-performance liquid chromatography coupled with ESI-MS (UPLC-ESI-MS). nih.gov This approach allows for the separation of the parent drug from its metabolites in biological samples, such as plasma, followed by their identification based on mass-to-charge ratio and fragmentation. nih.govresearchgate.net

The major metabolite of this compound has been identified as EMD-59983. wikipedia.org This metabolite retains high affinity for sigma receptors and also shows significant affinity for dopamine (B1211576) D2 and D3 receptors. wikipedia.org The characterization and quantification of this compound and EMD-59983 in biological matrices would be achieved using a validated LC-MS/MS method, which provides high sensitivity and selectivity. researchgate.net

CompoundTarget ReceptorAffinity (IC50)Reference
This compoundσ1 and σ2 Receptors6 nM wikipedia.org
EMD-59983 (Metabolite)σ Receptors24 nM wikipedia.org
Dopamine D2 Receptor23 nM wikipedia.org
Dopamine D3 ReceptorData Not Available wikipedia.org

Radioligand Binding Assay Methodologies for Sigma Receptors

Radioligand binding assays are fundamental in pharmacology for determining the affinity of a compound for its receptor. The affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors was determined using competitive radioligand receptor binding studies. researchgate.netresearchgate.net

These assays are used for the pharmacological characterization of both σ₁ and σ₂ receptors. nih.gov A common approach is a competitive inhibition binding assay, which measures how effectively a test compound (like this compound) competes with a radiolabeled ligand that has a known high affinity for the receptor. nih.gov

For σ₁ receptor assays, [³H]-(+)-pentazocine is a frequently used radioligand. nih.govfrontiersin.org For σ₂ receptors, or for pan-sigma receptor binding, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is employed, as it binds to both subtypes. nih.govfrontiersin.org When using a pan-sigma ligand like [³H]-DTG to specifically measure σ₂ binding, a high concentration of a σ₁-selective ligand, such as (+)-pentazocine, is added to "mask" or block the radioligand from binding to the σ₁ sites. frontiersin.org Non-specific binding in these assays is typically determined by adding a high concentration of a non-labeled antagonist, such as haloperidol (B65202). frontiersin.org The results of these experiments yield key parameters like the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), which quantify the compound's binding affinity. nih.gov

Imaging Modalities for Sigma Receptor Research (e.g., PET Imaging relevance)

While this compound itself is not an imaging agent, its status as a clinical trial candidate for schizophrenia highlights the importance of in vivo imaging techniques to study its target, the sigma receptor. nih.govrsc.org Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the quantitative visualization of receptor distribution and density in the living brain. nih.govrsc.org

PET imaging requires the use of a ligand for the target receptor that is labeled with a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). mdpi.com Several PET radioligands have been developed to image σ₁ receptors, providing critical insights into their role in various neuropsychiatric and neurodegenerative diseases. nih.gov For instance, PET studies using the σ₁ receptor radioligand [¹¹C]SA4503 have been used to demonstrate low σ₁ receptor density in patients with Parkinson's disease and to confirm that therapeutic doses of the antidepressant fluvoxamine (B1237835) bind to σ₁ receptors in the human brain. nih.govresearchgate.net

This imaging technology is invaluable in drug development for confirming target engagement, helping to understand a drug's mechanism of action, and potentially serving as a biomarker for patient selection or therapeutic monitoring. nih.govrsc.org The development of drugs like this compound is thus supported by the insights gained from PET studies of its molecular target.

PET RadioligandRadionuclideTargetSignificance/ApplicationReference
[¹¹C]SA4503 (Cutamesine)¹¹Cσ₁ ReceptorFirst radioligand for imaging σ₁ receptors in the CNS; used in human studies of Parkinson's and depression. nih.govradiologykey.com
[¹⁸F]FE-SA4503¹⁸Fσ₁ ReceptorFluorinated derivative of SA4503 for PET imaging. mdpi.com
[¹⁸F]FM-SA4503¹⁸Fσ₁ ReceptorConsidered potentially more suitable than [¹¹C]SA4503 for human studies. radiologykey.com
[¹⁸F]Fluspidine¹⁸Fσ₁ ReceptorUsed in clinical trials to visualize σ₁ receptors in major depressive disorder. mdpi.comresearchgate.net

Immunochemical Methods for Subcellular Localization of Sigma Receptors

Understanding the precise location of sigma receptors within a cell is crucial for elucidating their function. Alongside radioligand binding studies on subcellular fractions, immunochemical methods are employed to visualize the distribution of these receptors. nih.govsemanticscholar.org These techniques use antibodies that specifically recognize and bind to the sigma receptor protein.

Electron microscopy with immunogold labelling is a high-resolution immunochemical technique that has been used to pinpoint the location of σ₁ receptors. mdpi.com Studies have shown that σ₁ receptors are predominantly located in membranes of the endoplasmic reticulum (ER), particularly at the specialized ER-mitochondrion interface known as the mitochondria-associated membrane (MAM). nih.govmdpi.comtandfonline.com They have also been identified in the plasma membrane, nuclear membrane, and synaptic membranes. nih.govsemanticscholar.orgmdpi.com This localization at the MAM positions the σ₁ receptor as a key modulator of intracellular calcium signaling and cellular stress responses, which are central to its neuroprotective and neuromodulatory roles. nih.govtandfonline.com By revealing the subcellular address of its target, these methods provide a critical context for understanding the mechanism of action of ligands like this compound.

Future Research Directions and Conceptual Implications

Unraveling the Full Molecular Mechanism of Panamesine's Sigma Receptor Modulation

This compound (B1179506) is a potent and selective antagonist of both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes, with a high affinity as indicated by its low nanomolar IC₅₀ value. wikipedia.org The molecular mechanism of sigma receptor modulation is intricate, as these are not conventional cell surface receptors. Sigma-1 receptors, in particular, are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). d-nb.infotandfonline.com Here, they regulate a host of cellular processes, including calcium (Ca²⁺) signaling, ion channel function, and neuronal plasticity. d-nb.infotandfonline.comtandfonline.com

As an antagonist, this compound's primary action is to block the function of these chaperone proteins. This interference is significant because sigma-1 receptor agonists are known to potentiate Ca²⁺ signaling and modulate the activity of NMDA receptors and various ion channels. e-century.usnih.govfrontiersin.org Therefore, this compound is presumed to prevent or reverse these modulatory effects. Future research should aim to precisely delineate how this compound's antagonism of σ₁ and σ₂ receptors translates into its observed functional effects. Key research questions include:

How does this compound's binding alter the conformation of the sigma receptor-protein complexes at the MAM?

What are the specific downstream consequences on intracellular Ca²⁺ dynamics and ER stress response pathways following receptor antagonism by this compound?

Animal studies have demonstrated that this compound exhibits functional antidopaminergic activity and a c-fos expression pattern akin to atypical neuroleptics. nih.gov Unraveling the molecular link between sigma receptor antagonism and the indirect modulation of the dopamine (B1211576) system remains a critical area for investigation.

Development of Novel this compound-Inspired Sigma Ligands

The chemical scaffold of this compound serves as a valuable template for medicinal chemists aiming to develop new sigma receptor ligands with tailored properties. A significant advancement in this area is the development of this compound analogs through sila-substitution (C/Si exchange). acs.orgacs.org

In a notable example, researchers synthesized Sila-panamesine , an analog where the carbon atom at the 4-position of the piperidine (B6355638) ring is replaced by a silicon atom. acs.org This seemingly subtle structural modification led to a significant pharmacological change: Sila-panamesine demonstrated a threefold enhancement in affinity for the sigma-1 receptor compared to the parent compound. acs.orgacs.org

This successful modification highlights a promising research direction:

Systematic Structure-Activity Relationship (SAR) Studies: Further exploration of the this compound scaffold by modifying its oxazolidinone, piperidine, and aromatic moieties could lead to ligands with enhanced affinity, greater selectivity between sigma-1 and sigma-2 subtypes, or novel polypharmacological profiles.

Pharmacophore Refinement: Using this compound and its analogs like Sila-panamesine, computational models of the sigma receptor binding pocket can be refined, aiding in the rational design of new chemical entities.

Development of PET Ligands: The this compound structure could be a foundation for developing novel Positron Emission Tomography (PET) tracers for imaging sigma receptors in the brain, similar to how other scaffolds have been adapted. mdpi.com

Exploration of this compound's Utility in Polypharmacology Research

Polypharmacology, the concept that drugs interact with multiple targets, is increasingly recognized as a key principle in the action of many central nervous system (CNS) agents. This compound is an exemplary compound for studying such multi-target effects, primarily through the combined action of the parent drug and its major metabolite, EMD-59983. wikipedia.orgnih.gov

This compound itself exhibits a dual profile as a sigma-1 and sigma-2 receptor antagonist and has also been identified as a dopamine transporter (DAT) inhibitor. wikipedia.orgub.edu Its metabolite, EMD-59983, extends this profile by showing high affinity for both sigma receptors and, crucially, for dopamine D₂ and D₃ receptors, where it acts as a potent antagonist. wikipedia.org This metabolic transformation creates a complex, evolving pharmacological effect. SPECT imaging studies have confirmed that the metabolite EMD-59983 occupies striatal D₂/D₃ receptors in humans, suggesting that the atypical antipsychotic profile observed in early trials may be due to this combined sigma and dopaminergic activity. nih.gov

This dual-entity polypharmacology makes this compound a valuable tool to investigate:

The synergistic or antagonistic interactions between sigma receptor antagonism and dopamine system modulation (D₂/D₃ antagonism and DAT inhibition).

The potential for designing single molecules that are metabolized into active compounds with distinct but complementary mechanisms of action.

CompoundPrimary Target(s)Affinity (IC₅₀)Secondary Target(s)Affinity (IC₅₀)
This compound σ₁ and σ₂ Receptors6 nM wikipedia.orgDopamine Transporter (DAT)-
EMD-59983 (Metabolite) σ Receptors24 nM wikipedia.orgDopamine D₂/D₃ Receptors23 nM wikipedia.org

This table is interactive. Click on the headers to explore the data.

This compound's Contribution to Understanding Sigma Receptors in Neurological Disorders

Although this compound did not proceed to market, its investigation in clinical trials for schizophrenia has significantly contributed to our understanding of the role of sigma receptors in neurological disorders. unc.edupsychiatrictimes.comnih.gov It served as a key pharmacological tool to test the "sigma hypothesis" of psychosis.

Open-label clinical trials revealed that this compound could improve psychometric variables in patients with schizophrenia, with some evidence pointing towards an alleviation of negative symptoms. psychiatrictimes.comnih.govnih.gov This was an important finding, as it suggested that sigma receptor modulation might offer a different therapeutic avenue from the purely D₂-antagonistic approach of typical antipsychotics. Its use as a reference compound in preclinical animal models further solidified its role as a standard against which other potential antipsychotics could be compared. if-pan.krakow.pl

Furthermore, this compound's high affinity for sigma-1 receptors made it a compound of interest in the context of other neurological conditions like Alzheimer's disease, where sigma-1 receptor dysfunction has been implicated. e-century.us By providing a relatively selective tool for sigma antagonism, this compound has helped researchers probe the involvement of these receptors in the pathophysiology of psychosis and cognitive deficits, contributing to a more nuanced view that recognizes the potential of targeting sigma receptors as part of a broader therapeutic strategy.

Potential of this compound for Mechanistic Investigations into Treatment-Resistant Conditions

Treatment-resistant psychiatric disorders, such as treatment-resistant depression and clozapine-resistant schizophrenia, represent a major clinical challenge. The neurobiological mechanisms underlying this resistance are thought to involve systems beyond simple monoamine modulation, including the glutamatergic system and complex intracellular signaling pathways where sigma receptors are key players.

While this compound has not been directly tested in treatment-resistant populations, its mechanism of action is highly relevant to this area of research. For instance, the efficacy of some antidepressants in difficult-to-treat psychotic depression appears to correlate more strongly with their affinity for sigma-1 receptors than for serotonin (B10506) transporters, suggesting the sigma system is a crucial target in these conditions. psychiatrictimes.com Research has also explored the potential synergy of combining sigma ligands with NMDA receptor antagonists, a strategy proposed for overcoming treatment resistance in depression. jpp.krakow.plresearchgate.net

This compound, with its unique polypharmacological profile, offers a tool to explore these complex conditions:

It can be used in preclinical models to investigate how combined sigma and dopamine receptor antagonism (via its metabolite) affects neurobiological markers associated with treatment resistance.

It allows for the study of the interplay between sigma receptor function and the glutamatergic system, which is heavily implicated in both schizophrenia and depression. nih.govfrontiersin.org

By comparing its effects with those of more selective sigma ligands or pure dopamine antagonists, researchers can dissect the relative contributions of these systems to behaviors and cellular changes relevant to treatment-resistant states.

Q & A

Q. What are the primary pharmacological mechanisms of Panamesine, and how can researchers experimentally validate its receptor interactions?

this compound’s therapeutic potential in schizophrenia is linked to its sigma-1 receptor activity and antidopaminergic metabolite properties. To validate receptor interactions, researchers should employ radioligand binding assays (e.g., competitive displacement studies using [³H]-ligands) and functional assays (e.g., cAMP modulation in transfected cell lines). Confounding factors, such as metabolite interference, require HPLC-MS to isolate and characterize active compounds during in vitro experiments .

Q. How should researchers design a preliminary clinical trial to assess this compound’s efficacy in schizophrenia while controlling for metabolite effects?

A Phase IIa trial could adopt a double-blind, placebo-controlled design with stratified randomization based on symptom severity (Positive and Negative Syndrome Scale scores). Pharmacokinetic profiling (e.g., plasma concentration monitoring) must be integrated to correlate metabolite levels with clinical outcomes. Include washout periods to distinguish this compound-specific effects from residual metabolite activity .

Q. What statistical methods are appropriate for analyzing this compound’s dual effects on positive and negative schizophrenia symptoms?

Use mixed-effects models to account for repeated measures (e.g., symptom scores over time) and covariates like dosage and metabolite levels. Non-parametric tests (e.g., Wilcoxon signed-rank) are suitable for skewed data, while ANOVA with post-hoc corrections (Bonferroni) can compare symptom clusters across treatment arms. Report effect sizes (Cohen’s d) to contextualize clinical significance .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between this compound’s sigma-1 receptor activity and its antidopaminergic metabolite in preclinical studies?

Contradictions arise from overlapping receptor targets. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to transcriptomic data from animal models, identifying downstream signaling cascades modulated by this compound versus its metabolite. Use conditional knockout models (e.g., sigma-1 receptor KO mice) to isolate mechanisms. Cross-validate findings with PET imaging to track receptor occupancy in vivo .

Q. What methodologies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Employ parallel synthesis techniques with combinatorial libraries, varying substituents at the arylpiperazine moiety. Characterize derivatives via NMR, X-ray crystallography, and in silico docking (AutoDock Vina) to predict sigma-1 binding affinity. Prioritize compounds with low CYP450 inhibitory potential to minimize metabolite interference. Validate in zebrafish models for rapid neurobehavioral screening .

Q. How should longitudinal studies address the ethical and methodological challenges of this compound research in vulnerable populations (e.g., schizophrenia patients)?

Align protocols with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use adaptive trial designs to minimize patient burden, incorporating remote symptom tracking (e.g., mobile apps with ecological momentary assessment). Establish independent Data Safety Monitoring Boards (DSMBs) to oversee adverse events. Reference the Declaration of Helsinki for informed consent protocols in cognitively impaired cohorts .

Data Analysis & Interpretation

Q. What strategies mitigate bias when interpreting this compound’s clinical trial data, particularly in open-label extension phases?

Apply intention-to-treat (ITT) analysis to preserve randomization benefits. Use sensitivity analyses (e.g., per-protocol vs. ITT) to quantify attrition bias. For open-label phases, incorporate objective biomarkers (e.g., prolactin levels for dopamine activity) alongside subjective scales. Transparently report conflicts of interest in publications .

Q. How can meta-analyses account for heterogeneity in this compound’s trial designs (e.g., dosing regimens, outcome measures)?

Follow PRISMA guidelines and use random-effects models to pool data across studies. Stratify analyses by dose, trial phase, and patient demographics. Assess heterogeneity via statistics and explore sources through meta-regression (e.g., impact of metabolite monitoring). Publish protocols prospectively on platforms like PROSPERO to reduce reporting bias .

Methodological Frameworks

Which frameworks (e.g., PICO, FINER) are most effective for formulating this compound-related research questions?

For clinical studies, adopt PICO :

  • P : Schizophrenia patients with refractory positive symptoms.
  • I : this compound (40 mg/day).
  • C : Placebo or active comparator (e.g., risperidone).
  • O : Change in PANSS scores at 12 weeks. For preclinical research, use FINER to ensure questions are Feasible (e.g., rodent models), Interesting (mechanistic novelty), Novel (unexplored metabolite interactions), Ethical (IACUC compliance), and Relevant (translational potential) .

Q. How can researchers integrate qualitative methods (e.g., patient-reported outcomes) into this compound trials without compromising statistical rigor?

Embed mixed-methods designs: Use Likert-scale questionnaires for quantitative data and thematic analysis for open-ended responses. Triangulate findings with clinician-rated scales (e.g., CGI-S). Validate instruments via Cronbach’s α for internal consistency. Report qualitative data using COREQ guidelines to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.